N-[(2-Ethoxyphenyl)methyl]thiourea
Description
N-[(2-Ethoxyphenyl)methyl]thiourea is a thiourea derivative featuring an ethoxyphenyl group attached to the thiourea core via a methylene bridge. Thioureas are characterized by the functional group R¹N–C(=S)–N–R², where substituents (R¹, R²) significantly influence their electronic, steric, and biological properties. The ethoxy (–OCH₂CH₃) group at the ortho position of the phenyl ring is expected to confer moderate electron-donating effects and steric bulk, impacting solubility, hydrogen bonding, and reactivity .
Properties
CAS No. |
296277-04-8 |
|---|---|
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
(2-ethoxyphenyl)methylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-2-13-9-6-4-3-5-8(9)7-12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |
InChI Key |
QSBNJCAZDHAMLM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC(=S)N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Thiourea derivatives vary widely based on substituents. Key comparisons include:
Key Observations :
Structural and Crystallographic Insights
- Hydrogen Bonding : Thioureas commonly form intra- and intermolecular H-bonds. For example, 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea exhibits N–H···O and N–H···S bonds, stabilizing its crystal lattice . The ethoxy group in N-[(2-Ethoxyphenyl)methyl]thiourea likely participates in similar interactions.
- Conformational Flexibility : Atropisomerism is observed in N-(2-methoxyphenyl)-N'-(2-methylphenyl)thiourea due to restricted rotation around the C–N bond . The bulkier ethoxy group in the target compound may exacerbate this effect.
Preparation Methods
Reaction of 2-Ethoxyaniline with Methyl Isothiocyanate
Procedure:
The amine (2-ethoxyaniline) is reacted with methyl isothiocyanate in ethanol under stirring at room temperature or mild heating. The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, forming the thiourea bond.Yields: Typically moderate to high yields (70-90%) are achievable with proper stoichiometry and reaction time.
Purification: The crude product is isolated by filtration or extraction, followed by recrystallization from ethanol or ethyl acetate.
One-Pot Synthesis via In Situ Formation of Thiourea
Method: A one-pot procedure involving the in situ generation of the isothiocyanate intermediate followed by thiourea formation has been reported. This method often uses bases such as potassium carbonate in ethanol-water mixtures to facilitate the reaction.
Advantages: This approach reduces the need for isolating intermediates, improving efficiency and scalability.
Reaction Conditions: Room temperature to mild heating, with reaction times ranging from 1 to 24 hours depending on substituents and light irradiation in some cases.
Yields: High yields (up to 81%) were reported for analogous N-substituted thioureas using this method.
Catalytic and Alternative Activation Methods
Ultrasound-Assisted Synthesis
Description: Ultrasonic irradiation has been employed to accelerate thiourea formation by enhancing mass transfer and reaction kinetics.
Conditions: Use of water as solvent, 15 mol% thiourea catalyst, and ultrasound at 60 °C for shorter reaction times (minutes to hours).
Benefits: Greener approach with reduced energy consumption and improved yields.
Base-Catalyzed Synthesis
Bases Used: Inorganic bases such as K2CO3, Na2CO3, and organic bases like triethylamine have been tested.
Effect: Carbonate bases generally give better yields and cleaner reactions.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate carbon, forming a thiourea intermediate.
In some cases, visible light irradiation facilitates further cyclization or desulfurization steps, although this is more relevant for benzimidazole derivatives rather than simple thioureas.
The thiourea moiety can act as a bifunctional hydrogen bond donor and Brønsted base, influencing reaction pathways and product stability.
Comparative Data Table of Preparation Methods
| Method | Reagents | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct reaction with methyl isothiocyanate | 2-Ethoxyaniline + methyl isothiocyanate | Ethanol | Room temp or reflux | 70-90 | Simple, widely used |
| One-pot in situ thiourea formation | 2-Ethoxyaniline + isothiocyanate precursor + K2CO3 | EtOH/H2O (1:1) | RT to mild heating, 12-24 h | ~81 | Efficient, scalable, light-assisted possible |
| Ultrasound-assisted synthesis | Aldehyde + 2-aminothiophenol + thiourea catalyst | Water | Ultrasound, 60 °C | Moderate to good | Green chemistry approach |
| Base-catalyzed thiourea formation | Amine + isothiocyanate + base (K2CO3, TEA) | Ethanol or aqueous mix | RT to reflux | Good | Carbonate bases preferred |
Research Findings and Practical Considerations
Solvent Choice: Ethanol and aqueous ethanol mixtures are preferred for solubility and environmental reasons.
Base Selection: Inorganic carbonate bases enhance reaction efficiency and yield.
Temperature and Time: Mild heating accelerates the reaction, but room temperature reactions are feasible with longer times.
Catalyst Use: Thiourea itself can act as a catalyst in some reactions, especially under ultrasound.
Purification: Recrystallization from ethanol or ethyl acetate is effective for product isolation.
Scalability: One-pot and ultrasound methods offer scalable and greener alternatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2-Ethoxyphenyl)methyl]thiourea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves reacting 2-ethoxybenzylamine with thiophosgene or isothiocyanate derivatives under controlled pH (neutral to mildly acidic). Solvents like DCM or THF are used, with reaction monitoring via TLC. describes similar thiourea syntheses using amine-thiocarbonyl coupling, while highlights reflux conditions (60–80°C) for improved yields .
- Key Parameters : Temperature (40–80°C), stoichiometric ratios (1:1.2 amine:thiocarbonyl reagent), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Primary Methods :
- Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation (e.g., used SC-XRD to resolve bond angles and torsion angles in thiourea derivatives) .
- ¹H/¹³C NMR to identify ethoxyphenyl protons (δ 1.3–1.5 ppm for –OCH₂CH₃) and thiourea NH signals (δ 9–11 ppm). provides NMR data for a structurally similar 2-ethoxyphenyl compound .
- FT-IR for C=S (1150–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
Q. What biological activities are commonly associated with thiourea derivatives like this compound?
- Reported Activities : Anticancer (via apoptosis induction), enzyme inhibition (e.g., HIV-1 reverse transcriptase in ), and antimicrobial properties. The ethoxyphenyl group may enhance solubility and membrane permeability, as noted in .
- Mechanistic Insights : Thioureas often act as hydrogen-bond donors or metal chelators, disrupting protein-ligand interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal decomposition data for thiourea derivatives?
- Approach : Use coupled techniques like TG-DSC-FTIR (as in ) to correlate mass loss with gaseous products (e.g., NH₃, CO₂). For this compound, decomposition kinetics may follow the Johnson-Mehl-Avrami model (n = 2–3.43), with activation energy (E) calculated via Flynn-Wall-Ozawa method .
- Case Study : found varying ΔH++ (enthalpy) and ΔG++ (Gibbs energy) for thiourea oxides, emphasizing temperature-dependent pathways .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for ethoxyphenyl-containing thioureas?
- Methodology :
Substituent Variation : Modify the ethoxy group (e.g., replace with methoxy or halogens) and assess bioactivity changes. tested iodophenyl analogs for antioxidant activity .
Computational SAR : Use DFT calculations (e.g., HOMO-LUMO, Fukui indices) to predict reactive sites. applied DFT to analyze electronic effects in N-alkylthioureas .
- Data Integration : Combine IC₅₀ values (from enzyme assays) with molecular docking (e.g., AutoDock Vina) to validate binding modes .
Q. How can regioselectivity challenges in thiourea synthesis be addressed?
- Solutions :
- Protecting Groups : Temporarily block reactive amines (e.g., Boc-protection) to direct thiocarbonyl coupling to the desired site .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of thiocarbonyl reagents, favoring N-alkylation over N-arylation () .
Q. What methodologies are recommended for analyzing in vitro vs. in vivo toxicity discrepancies?
- Protocol :
In Vitro : Use MTT assays on HepG2 cells to assess acute cytotoxicity ( used similar methods for thiourea derivatives) .
In Vivo : Conduct OECD 423 acute oral toxicity tests in rodents, monitoring hepatic/kidney biomarkers (AST, ALT, creatinine). notes REACH compliance requirements for thiourea handling .
- Data Interpretation : Compare LC₅₀ (in vitro) and LD₅₀ (in vivo) while accounting for metabolic activation (e.g., cytochrome P450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
